molecular formula C13H19NO2 B7792437 2-(3,4-Dimethoxybenzyl)pyrrolidine

2-(3,4-Dimethoxybenzyl)pyrrolidine

Cat. No. B7792437
M. Wt: 221.29 g/mol
InChI Key: PVZYPDMLAMMCDC-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Hydrogenate 11.7 g of 1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine in ethanol with 6.5 g of palladium/activated charcoal (10% strength)/hydrogen. Free the product from solvent and catalyst, and then distil it under a high vacuum. Purify via the picrate to obtain a yield of 3.2 g (38.5% of theory).
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH3:23][O:22][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][C:17]=1[O:20][CH3:21])[CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][NH:8]1

Inputs

Step One
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1)CC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Free the product from solvent and catalyst, and then distil it under a high vacuum
CUSTOM
Type
CUSTOM
Details
Purify via the picrate
CUSTOM
Type
CUSTOM
Details
to obtain a yield of 3.2 g (38.5% of theory)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(CC2NCCC2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04279918

Procedure details

Hydrogenate 11.7 g of 1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine in ethanol with 6.5 g of palladium/activated charcoal (10% strength)/hydrogen. Free the product from solvent and catalyst, and then distil it under a high vacuum. Purify via the picrate to obtain a yield of 3.2 g (38.5% of theory).
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH3:23][O:22][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][C:17]=1[O:20][CH3:21])[CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][NH:8]1

Inputs

Step One
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1)CC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Free the product from solvent and catalyst, and then distil it under a high vacuum
CUSTOM
Type
CUSTOM
Details
Purify via the picrate
CUSTOM
Type
CUSTOM
Details
to obtain a yield of 3.2 g (38.5% of theory)

Outcomes

Product
Name
Type
Smiles
COC=1C=C(CC2NCCC2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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